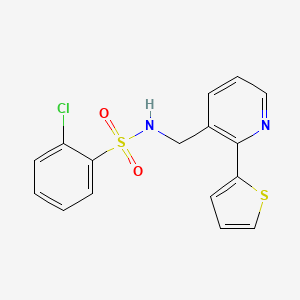

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

The study of N-[2-(pyridin-2-yl)ethyl] derivatives, including benzenesulfonamide, highlights their potential as ligands for metal coordination. These compounds demonstrate varying molecular and supramolecular structures, with implications for their use in designing new materials with specific properties. The sulfonamide derivatives exhibit unique hydrogen bonding and π-π stacking interactions, suggesting applications in molecular engineering and supramolecular chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Inhibition of Human Carbonic Anhydrases

Chlorinated benzenesulfonamide derivatives have been synthesized and evaluated for their affinity against human carbonic anhydrases, which are enzymes involved in various physiological processes. These derivatives show potential for the development of selective inhibitors targeting specific isozymes of carbonic anhydrases, which could be useful in the treatment of diseases such as cancer (Benas Balandis et al., 2020).

Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been explored as ligands in catalytic systems for the transfer hydrogenation of ketones. These studies reveal their potential as precatalysts in sustainable chemistry applications, offering a greener alternative for the reduction of ketones without the need for hazardous reagents or conditions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Antimicrobial Activity

Research into N-pyridin-3-yl-benzenesulfonamide demonstrates its significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests potential applications in developing new antimicrobial agents or coatings to prevent bacterial infections and contamination (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Anti-P. falciparum Activity

Derivatives of pyrazolopyridine-sulfonamide have been synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibit promising in vitro activity against chloroquine-resistant strains, indicating their potential as new antimalarial agents (Thais B Silva et al., 2016).

Selective Detection Techniques

The development of fluorescent probes based on benzenesulfonamide derivatives for the selective detection of thiophenols over aliphatic thiols represents an advancement in analytical techniques. These probes could be applied in environmental monitoring and the study of biological systems where thiophenols play a critical role (Z. Wang et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

This could involve binding to a specific site on the target protein or enzyme, altering its conformation, and thereby modulating its activity .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to downstream effects such as modulation of signal transduction, alteration of gene expression, and changes in cellular metabolism .

Result of Action

Similar compounds have been reported to have a range of effects at the molecular and cellular level, including modulation of protein function, alteration of cellular signaling pathways, and changes in gene expression .

Propriétés

IUPAC Name |

2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQZEGIXJPHIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2839311.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)

![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)